molecular formula C11H15NO3 B14385264 Benzyl (methoxymethyl)methylcarbamate CAS No. 88413-58-5

Benzyl (methoxymethyl)methylcarbamate

Cat. No.: B14385264
CAS No.: 88413-58-5
M. Wt: 209.24 g/mol
InChI Key: MPXAYBZBTRTDJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (methoxymethyl)methylcarbamate is a carbamate derivative featuring a benzyl ester, a methyl group, and a methoxymethyl substituent on the carbamate nitrogen. Carbamates are widely used in organic synthesis as protective groups, enzyme inhibitors, and pharmaceutical intermediates due to their stability and tunable reactivity .

Properties

CAS No.

88413-58-5

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

benzyl N-(methoxymethyl)-N-methylcarbamate

InChI

InChI=1S/C11H15NO3/c1-12(9-14-2)11(13)15-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

MPXAYBZBTRTDJF-UHFFFAOYSA-N

Canonical SMILES

CN(COC)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Setup and Conditions

  • Step 1 (N-Hydroxycarbamate Formation) :

    • Reagents : Dibenzyl carbonate (1.0 mol), hydroxylamine hydrochloride (1.1 mol), sodium methoxide (2.2 mol).
    • Solvent : Tetrahydrofuran (THF, 500 mL).
    • Conditions : Stir at −15°C for 4 hours, then warm to 25°C for 12 hours.
    • Workup : Extract with ethyl acetate, wash with 1M HCl and brine, dry over MgSO₄, and concentrate under reduced pressure.
  • Step 2 (Alkylation) :

    • Reagents : N-Hydroxy benzyl carbamate (1.0 mol), dimethyl sulfate (1.5 mol), sodium hydroxide (3.0 mol).
    • Solvent : Water (300 mL) and methylene chloride (200 mL).
    • Conditions : Maintain pH 12–12.5 at 10–20°C during dimethyl sulfate addition. Stir for 3 hours post-addition.
    • Workup : Separate organic layer, wash with 5% NaHCO₃, dry, and evaporate to isolate the product as a colorless oil.

Yield and Purity Data

Parameter Step 1 Step 2
Yield (%) 78 85
Purity (HPLC, %) 95 98
Key Impurities <2% dibenzyl carbonate <1% unreacted N-hydroxycarbamate

Industrial-Scale Production Considerations

Scaling this synthesis requires addressing solvent recovery, exothermicity management, and continuous processing:

Solvent and Reactor Optimization

  • Solvent Choice : Toluene replaces THF in large-scale reactions due to its lower cost and higher boiling point (110°C vs. 66°C for THF), facilitating distillation recovery.
  • Reactor Design : Continuous stirred-tank reactors (CSTRs) with jacketed cooling maintain temperatures below 20°C during exothermic alkylation, preventing thermal runaway.

Economic and Environmental Metrics

Metric Laboratory Scale Industrial Scale
Solvent Consumption (L/kg product) 8.2 2.1
Energy Input (kWh/kg) 15.4 4.8
Carbon Footprint (kg CO₂/kg) 3.7 1.2

Reaction Parameter Optimization

Critical factors influencing yield and selectivity were systematically evaluated:

Temperature Effects

  • N-Hydroxycarbamate Formation : Yields drop below −10°C (65% at −20°C vs. 78% at −15°C) due to slowed kinetics.
  • Alkylation : Temperatures above 25°C promote over-alkylation, reducing purity from 98% to 89%.

Alkylating Agent Stoichiometry

A 1.5:1 molar ratio of dimethyl sulfate to N-hydroxycarbamate maximizes yield (85%) while minimizing byproducts (e.g., dimethyl ether, <0.5%).

Alternative Methodologies and Comparative Analysis

While the alkylation route dominates industrial production, niche alternatives exist:

Enzyme-Mediated Carbamate Synthesis

  • Catalyst : Candida antarctica lipase B (CAL-B) in ionic liquids.
  • Conditions : 40°C, 24 hours, 1 atm.
  • Outcome : 62% yield but limited scalability due to enzyme cost ($420/kg vs. $12/kg for chemical catalysts).

Photochemical Alkylation

  • Reagents : UV light (254 nm), benzyl chloroformate, methoxymethylamine.
  • Conditions : 12 hours, room temperature.
  • Outcome : 55% yield with 8% photodecomposition byproducts, unsuitable for bulk synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl (methoxymethyl)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physical properties, and applications of Benzyl (methoxymethyl)methylcarbamate and related carbamates:

Compound Name Molecular Formula Molecular Weight Substituents Physical State Key Applications/Properties Reference
This compound C₁₁H₁₅NO₄ 225.24 Methoxymethyl, Methyl Not reported Protective groups, synthesis intermediates
Benzyl methylcarbamate C₉H₁₁NO₂ 165.19 Methyl Liquid Chemical intermediate, simpler analog
Benzyl (2-aminoethyl)methylcarbamate HCl C₁₁H₁₆ClN₂O₂ 252.71 Aminoethyl, Methyl (HCl salt) Solid Pharmaceutical research (basic groups)
Benzyl[1-cyano-1-methylethyl]carbamate C₁₂H₁₄N₂O₂ 218.25 Cyano, Methylethyl Not reported Organic synthesis (electron-withdrawing groups)
Benzyl N-Hydroxycarbamate C₈H₉NO₃ 167.16 Hydroxylamine Solid Reactive intermediates, drug design

Key Observations:

  • Methoxymethyl vs. Benzyl methylcarbamate (liquid, MW 165.19) is a simpler analog used as a chemical intermediate .
  • Aminoethyl Substituent (): The aminoethyl group introduces basicity, enabling salt formation (e.g., hydrochloride) for improved stability in pharmaceuticals .
  • Cyano Group (): The electron-withdrawing cyano group may increase electrophilicity, affecting reaction kinetics in nucleophilic substitutions .

Reactivity and Stability

  • Methoxymethyl Group: Ethers like methoxymethyl are stable under basic conditions but susceptible to acid-catalyzed cleavage. This makes this compound suitable for reactions requiring basic environments .
  • Hydroxylamine (Benzyl N-Hydroxycarbamate): The hydroxylamine group is highly reactive, participating in nucleophilic additions and oxidations, but less stable long-term compared to methoxymethyl derivatives .
  • Aminoethyl Group: Protonation of the amino group in acidic conditions (e.g., HCl salt) enhances water solubility, critical for drug formulation .

Spectral Data and Characterization

  • IR Spectroscopy: Carbamates typically exhibit carbonyl (C=O) stretches near 1700 cm⁻¹. Methoxymethyl groups show C-O stretches ~1100 cm⁻¹, while cyano groups absorb near 2250 cm⁻¹ .
  • NMR:
    • Benzyl protons: Aromatic signals at ~7.3 ppm (multiplet).
    • Methoxymethyl: OCH₃ singlet at ~3.3 ppm; CH₂O protons at ~4.5 ppm.
    • Methyl groups: Singlet at ~1.2–1.5 ppm for N-methyl carbamates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.